

Fluchloraminopyr: A Technical Guide to its Discovery, Synthesis, and Mode of Action

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Compound of Interest		
Compound Name:	Fluchloraminopyr	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloraminopyr is a novel, synthetic auxin herbicide developed by the Chinese agrochemical company Qingdao Kingagroot Chemical Co., Ltd.[1][2]. As a member of the pyridyloxycarboxylic acid class of herbicides, **Fluchloraminopyr**, and its tefuryl ester proherbicide, **Fluchloraminopyr**-tefuryl, represent a new generation of systemic, non-selective herbicides.[3][4]. These compounds are particularly effective against a broad spectrum of weeds, including those resistant to glyphosate and glufosinate, and exhibit both pre- and postemergence activity with long-lasting soil persistence[3][4]. This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of **Fluchloraminopyr**, with a focus on providing researchers with the foundational knowledge for further investigation and development.

Discovery and Development

Fluchloraminopyr and its derivatives were first disclosed in international patent application WO2020135235A1, filed by Qingdao Kingagroot Chemical Compound Co., Ltd.[1]. The development of these compounds was driven by the need for new herbicidal solutions to combat the growing problem of weed resistance to existing modes of action[3]. **Fluchloraminopyr**-tefuryl, also known as FCA, has been identified by the ISO as a provisionally approved new herbicide[1]. KingAgroot has also been actively developing crop



varieties with tolerance to **Fluchloraminopyr**-tefuryl, indicating a strategic approach to integrating this new herbicide into modern agricultural systems[4].

Chemical Structure and Properties

Fluchloraminopyr is a chiral molecule, with the (R)-enantiomer being the biologically active form[5]. Its chemical structure is characterized by a 4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy moiety attached to a propionic acid group. The tefuryl ester, **Fluchloraminopyr**-tefuryl, is a pro-herbicide that is converted to the active acid form within the plant.

Table 1: Chemical Properties of Fluchloraminopyr and Fluchloraminopyr-tefuryl

Property	Fluchloraminopyr	Fluchloraminopyr-tefuryl
IUPAC Name	(2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]propanoic acid	Tetrahydrofuran-2-ylmethyl (R)-2-[(4-amino-3,5-dichloro-6- fluoropyridin-2- yl)oxy]propanoate
CAS Number	2445980-81-2	2445983-82-2
Chemical Formula	C8H7Cl2FN2O3	C13H15Cl2FN2O4
Molecular Weight	269.06 g/mol	365.18 g/mol
Chirality	(R)-enantiomer is active	(R)-enantiomer is active

Synthesis Pathway

The synthesis of **Fluchloraminopyr** and its tefuryl ester is based on the nucleophilic substitution of a halogenated pyridine with a chiral propanoate, followed by esterification for the pro-herbicide. While the full, detailed experimental protocols from the patent are not publicly available, the general synthetic route can be outlined as follows:

Step 1: Synthesis of the Pyridinyloxy Propanoic Acid Core (Fluchloraminopyr)

The key step in the synthesis of **Fluchloraminopyr** is the stereoselective etherification of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol with a chiral methyl 2-halopropanoate. To obtain the desired (R)-enantiomer of **Fluchloraminopyr**, the reaction typically starts with the (S)-

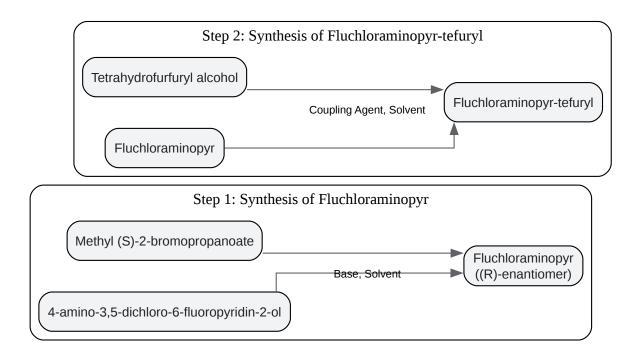


enantiomer of the methyl 2-halopropanoate, proceeding through an SN2 reaction with inversion of stereochemistry.

Step 2: Synthesis of the Pro-herbicide Ester (Fluchloraminopyr-tefuryl)

The active acid, **Fluchloraminopyr**, is then esterified with tetrahydrofurfuryl alcohol to produce the pro-herbicide, **Fluchloraminopyr**-tefuryl. This is a standard esterification reaction that can be carried out using various coupling agents.

Below is a diagram illustrating the logical flow of the synthesis.



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Diagram 1: Logical workflow for the synthesis of **Fluchloraminopyr** and **Fluchloraminopyr** tefuryl.

Experimental Protocols

Detailed experimental procedures, including specific reagents, quantities, reaction conditions, and purification methods, are proprietary and contained within the patent literature



(WO2020135235A1). Researchers interested in replicating this synthesis should refer to the full patent documentation.

Mode of Action: Synthetic Auxin Herbicide

Fluchloraminopyr-tefuryl acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater stability and persistence, leading to herbicidal effects[3][4]. The mode of action involves the disruption of normal hormonal balance, leading to uncontrolled and disorganized cell growth, and ultimately, plant death.

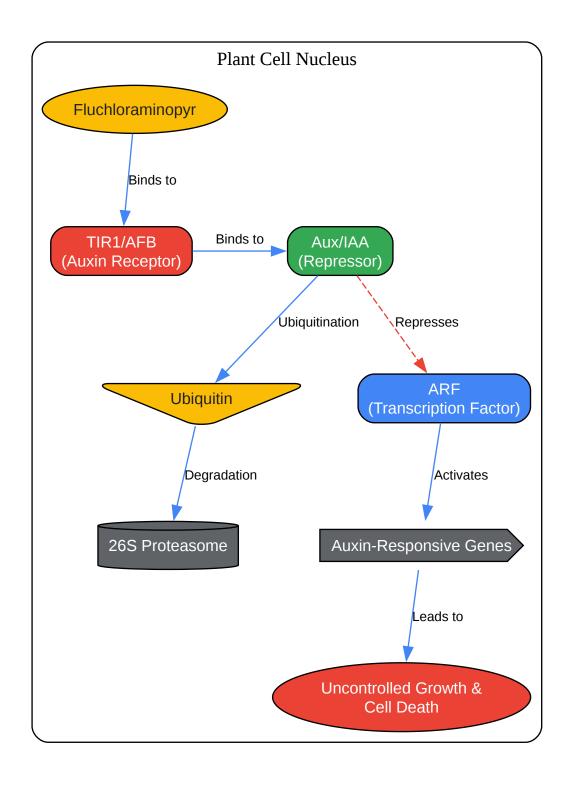
The core of the auxin signaling pathway involves three main protein families:

- TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins: These are the auxin co-receptors.
- Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors.
- ARF (Auxin Response Factor) proteins: These are transcription factors that regulate the expression of auxin-responsive genes.

In the presence of **Fluchloraminopyr**, the following signaling cascade is initiated:

- Perception: Fluchloraminopyr binds to the TIR1/AFB receptor, promoting its interaction with an Aux/IAA repressor protein.
- Ubiquitination: This binding event leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
- Proteasomal Degradation: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome.
- Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of ARF transcription factors, which then activate the expression of a multitude of auxin-responsive genes.
- Downstream Effects: The massive and uncontrolled expression of these genes leads to a
 cascade of downstream effects, including the overproduction of other plant hormones like
 ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, cell death.





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Diagram 2: Simplified signaling pathway of **Fluchloraminopyr** as a synthetic auxin herbicide.

Herbicidal Activity and Applications



Fluchloraminopyr-tefuryl is a broad-spectrum, non-selective herbicide with systemic activity[3]. It is effective for the control of a wide range of annual and perennial broadleaf weeds and grasses.

Table 2: Herbicidal Spectrum and Application of Fluchloraminopyr-tefuryl

Parameter	Description
Recommended Dose Rate	162-360 g a.i./ha[3]
Spectrum of Control	Conyza canadensis (Horseweed), Equisetum arvense (Field horsetail), Cynodon dactylon (Bermuda grass), Phragmites australis (Common reed), and many other broadleaf and grass weeds[3][5]
Target Crops/Areas	Orchards, citrus, apple, banana, coconut, oil palm, railway, and other non-cropland areas[3]
Key Features	- Effective against glyphosate- and glufosinate- resistant weeds[3]- Long-lasting persistence[3]- Good performance at low temperatures[6]

Quantitative Herbicidal Activity Data:

Specific dose-response data, such as GR₅₀ (50% growth reduction) or ED₉₀ (90% effective dose) values for **Fluchloraminopyr**-tefuryl against various weed species, are not widely available in the public domain and are likely part of proprietary data from the manufacturer.

Future Perspectives

Fluchloraminopyr represents a significant addition to the portfolio of auxin herbicides, offering a new tool for managing weed resistance. Further research into the quantitative structure-activity relationships (QSAR) of **Fluchloraminopyr** and related pyridyloxycarboxylic acids could lead to the design of even more potent and selective herbicides. Additionally, detailed studies on its environmental fate and toxicological profile will be crucial for its widespread adoption and regulatory approval globally. The development of tolerant crop varieties will also



play a key role in the successful integration of this herbicide into sustainable agricultural practices.

Conclusion

Fluchloraminopyr and its tefuryl ester are promising new herbicides with a well-understood mode of action. Their discovery provides a much-needed solution for the control of resistant weeds. While detailed experimental protocols and extensive quantitative efficacy data are not yet publicly available, this guide provides a solid foundation for researchers and professionals in the field of drug and herbicide development. The continued investigation of this class of compounds holds significant potential for advancing weed management in agriculture.

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